molecular formula C20H21N3O6 B2656003 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 946365-12-4

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2656003
CAS No.: 946365-12-4
M. Wt: 399.403
InChI Key: UCQIBTXSOCKWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique structure combining a furan ring, a pyridazinone moiety, and a trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the pyridazinone moiety: This can be achieved by reacting hydrazine derivatives with diketones under controlled conditions.

    Coupling reactions: The furan and pyridazinone intermediates are then coupled using appropriate linkers and reagents.

    Introduction of the trimethoxybenzamide group: This step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the pyridazinone moiety, converting it to pyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Pyridazine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

    N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide: shares structural similarities with other pyridazinone derivatives and furan-containing compounds.

Uniqueness:

  • The combination of the furan ring, pyridazinone moiety, and trimethoxybenzamide group makes this compound unique, offering a distinct set of chemical and biological properties not found in other similar compounds.

Comparison with Similar Compounds

  • Pyridazinone derivatives
  • Furan-containing compounds
  • Trimethoxybenzamide derivatives

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-26-16-11-13(12-17(27-2)19(16)28-3)20(25)21-8-9-23-18(24)7-6-14(22-23)15-5-4-10-29-15/h4-7,10-12H,8-9H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIBTXSOCKWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.